1H-Indole-5-sulfonamide
Overview
Description
1H-Indole-5-sulfonamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making it an important target for synthetic and medicinal chemistry .
Mechanism of Action
Target of Action
1H-Indole-5-sulfonamide is a derivative of indole, a heterocyclic compound that exhibits a variety of pharmacological actions . The primary targets of this compound are bacteria, against which it exhibits strong antimicrobial actions . It has been found to be effective against both Gram-positive and Gram-negative bacteria .
Mode of Action
This compound acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, this compound prevents the synthesis of folic acid, which is necessary for bacterial replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of folic acid in bacteria . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the conversion of PABA to folic acid . This leads to a deficiency of folic acid in the bacteria, which is necessary for DNA synthesis and cell division . As a result, the bacteria cannot replicate, leading to their eventual death .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial replication . By preventing the synthesis of folic acid, a crucial component for DNA synthesis and cell division, this compound effectively halts the growth and proliferation of bacteria . This leads to a decrease in the bacterial population, thereby alleviating the infection .
Biochemical Analysis
Biochemical Properties
1H-Indole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with carbonic anhydrases, a family of enzymes that catalyze the reversible hydration of carbon dioxide. This compound binds to the active site of carbonic anhydrases, inhibiting their activity and affecting the regulation of pH and ion balance in cells .
Additionally, this compound has been shown to interact with other biomolecules, such as transporters and receptors, modulating their function and contributing to its diverse biological effects .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to potential anticancer effects .
Moreover, this compound affects gene expression by altering the transcriptional activity of specific genes, thereby influencing cellular functions such as differentiation and immune response . Its impact on cellular metabolism includes the regulation of metabolic enzymes and pathways, contributing to its overall biological activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, such as carbonic anhydrases, leading to their inhibition and subsequent effects on cellular processes .
This compound also interacts with receptors and transporters, modulating their activity and influencing signal transduction pathways . These interactions result in changes in gene expression, affecting various cellular functions and contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under certain conditions, maintaining its biological activity over extended periods .
Degradation of this compound can occur under specific conditions, leading to a decrease in its effectiveness. Long-term studies have revealed that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, toxic or adverse effects may be observed, including potential damage to organs and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of metabolic enzymes, such as those involved in the tricarboxylic acid cycle and glycolysis, affecting energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its entry into cells and subsequent distribution to various cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications .
Preparation Methods
The synthesis of 1H-Indole-5-sulfonamide typically involves the introduction of a sulfonamide group to the indole ring. One common method is the reaction of indole with sulfonyl chloride in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and yields the desired sulfonamide derivative .
Industrial production methods for indole derivatives often involve multi-step synthetic routes that include the formation of the indole ring followed by functionalization. For example, the Fischer indole synthesis is a well-known method for constructing the indole ring, which can then be further modified to introduce the sulfonamide group .
Chemical Reactions Analysis
1H-Indole-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: The sulfonamide group can participate in coupling reactions with various electrophiles, leading to the formation of complex molecules.
Major products formed from these reactions include substituted indoles, sulfonic acids, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
1H-Indole-5-sulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-Indole-5-sulfonamide can be compared with other indole derivatives such as:
1H-Indole-3-carboxamide: Similar in structure but with a carboxamide group instead of a sulfonamide group.
1H-Indole-2-carboxylic acid: Contains a carboxylic acid group, leading to different chemical properties and reactivity.
1H-Indole-5-carboxylic acid: Another derivative with a carboxylic acid group at a different position on the indole ring.
The uniqueness of this compound lies in its sulfonamide group, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
1H-indole-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRVXABSFUGFPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616953 | |
Record name | 1H-Indole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50616953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3074-27-9 | |
Record name | 1H-Indole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50616953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1H-Indole-5-sulfonamide derivatives primarily target carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. [, ] These compounds act by binding to the zinc ion within the CA active site, mimicking the natural substrate's binding mode. [] This interaction effectively blocks the enzyme's catalytic activity, preventing the reversible hydration of carbon dioxide. [] Inhibiting specific CA isoforms, such as tumor-associated human carbonic anhydrase IX and XII, can disrupt tumor growth and progression. [, ]
ANone: This question cannot be answered from the provided abstracts. The abstracts discuss a range of this compound derivatives with diverse substituents, making it impossible to provide a single molecular formula, weight, or specific spectroscopic data for a generic "this compound" structure.
ANone: The provided abstracts primarily focus on the biological activity and structure-activity relationships of this compound derivatives. They do not provide detailed information regarding material compatibility, stability under various conditions, or broader performance and applications beyond their role as enzyme inhibitors.
A: The provided abstracts focus on the inhibitory properties of this compound derivatives against enzymes like CAs, rather than their catalytic properties. These compounds are not catalysts themselves but function by hindering the catalytic activity of their target enzymes. [, ] Their selectivity towards different CA isoforms varies depending on the specific substituents on the this compound scaffold. [, ]
A: Computational chemistry, particularly molecular modeling, plays a crucial role in understanding the binding interactions of this compound derivatives with their targets. [, ] Studies utilize molecular docking simulations to predict and visualize how these compounds bind within the active site of enzymes like CAs. [] This approach helps researchers rationalize the observed inhibitory activities and design more potent and selective inhibitors. [, ] While the abstracts do not explicitly mention QSAR model development, these modeling studies often contribute to establishing structure-activity relationships, which form the basis for QSAR.
A: Structural modifications significantly impact the activity, potency, and selectivity of this compound derivatives. [, , ] Researchers have synthesized various analogs with different substituents on the core scaffold, exploring their effects on enzyme inhibition. [, ] For example, introducing a pyridinium moiety can enhance selectivity towards tumor-associated CA isoforms IX and XII. [] Similarly, incorporating specific groups, like the propargylamine moiety found in selegiline, can influence their multi-target activity against enzymes like monoamine oxidase and caspase-3. []
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